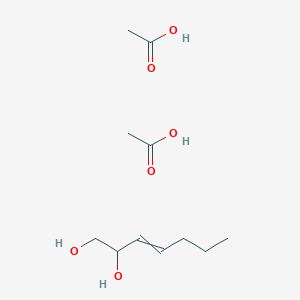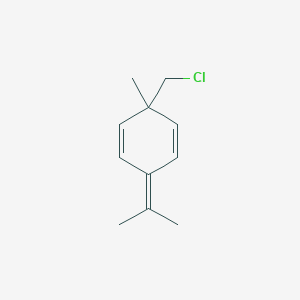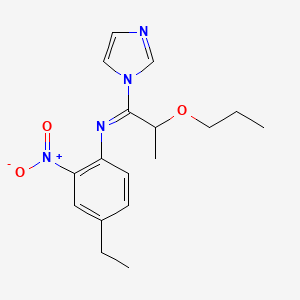
(2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane is a chemical compound known for its unique structure and properties It consists of a phosphane group attached to a 9H-fluoren-9-ylidene moiety, which is further substituted with a 2,6-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane typically involves the reaction of 9H-fluoren-9-ylidene with 2,6-dimethylphenylphosphane under controlled conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide, and it is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphane group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with hydrophobic regions of biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
- (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphine
- 9-(2,6-Dimethylphenyl)-9H-fluorene
- 9H-Fluorene, 9-(9H-fluoren-9-ylidene)-
Comparison: Compared to these similar compounds, (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane is unique due to the presence of the phosphane group, which imparts distinct chemical reactivity and potential applications. The compound’s ability to form coordination complexes and participate in various chemical reactions sets it apart from its analogs.
Eigenschaften
CAS-Nummer |
89982-90-1 |
|---|---|
Molekularformel |
C21H17P |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
(2,6-dimethylphenyl)-fluoren-9-ylidenephosphane |
InChI |
InChI=1S/C21H17P/c1-14-8-7-9-15(2)20(14)22-21-18-12-5-3-10-16(18)17-11-4-6-13-19(17)21/h3-13H,1-2H3 |
InChI-Schlüssel |
WGQISCTZGGMBNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)P=C2C3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)
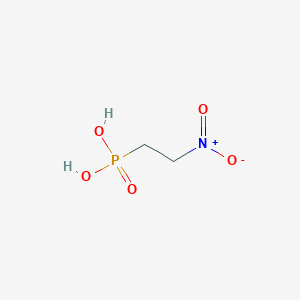
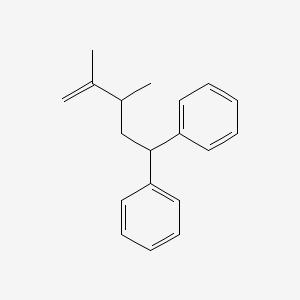
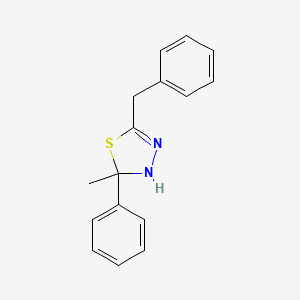
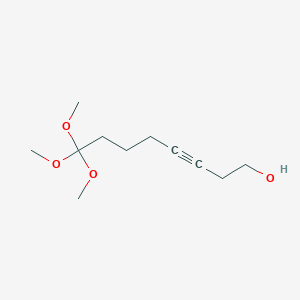
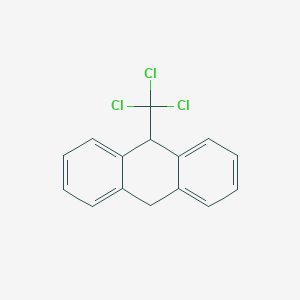
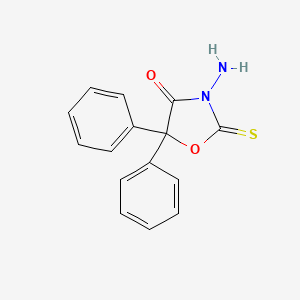
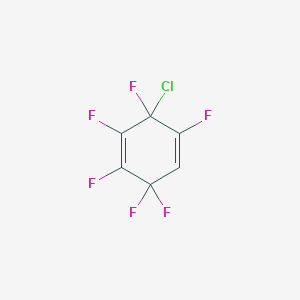
![(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid](/img/structure/B14384043.png)
